BenchChemオンラインストアへようこそ!

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Lipophilicity ADME Permeability

This cyclopentylthio-substituted sulfonyl-piperazine (MW 332.5, C₁₄H₂₄N₂O₃S₂) occupies a privileged property space (XLogP3 1.3, tPSA 91.4 Ų, 0 HBD) that bridges polar and lipophilic analogs. Its saturated cyclopentyl ring avoids aromatic stacking liabilities while adding steric bulk that directly influences target engagement, solubility, and metabolic stability. Procure this compound as a controlled reference to anchor your multiparameter optimization in LpxH, kinase, or CNS programs.

Molecular Formula C14H24N2O3S2
Molecular Weight 332.48
CAS No. 1226437-94-0
Cat. No. B2400665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
CAS1226437-94-0
Molecular FormulaC14H24N2O3S2
Molecular Weight332.48
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H24N2O3S2/c17-14(11-20-12-3-1-2-4-12)15-7-9-16(10-8-15)21(18,19)13-5-6-13/h12-13H,1-11H2
InChIKeyQNWWQDGQNBBJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone (CAS 1226437-94-0): Core Physicochemical and Structural Profile for Research Procurement


2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone (CAS 1226437‑94‑0, PubChem CID 49677118) is a fully synthetic small molecule (MW 332.5 g mol⁻¹; molecular formula C₁₄H₂₄N₂O₃S₂) that combines a piperazine ring with a cyclopropylsulfonyl group and a cyclopentylthio‑ethanone side chain [1]. The compound belongs to the sulfonyl‑piperazine class, a scaffold actively pursued for antibacterial (LpxH) and kinase‑inhibitor programmes, and is primarily supplied for in‑vitro research [2]. Its computed XLogP3 of 1.3 and topological polar surface area of 91.4 Ų place it in a favourable region of oral‑drug‑like chemical space according to Lipinski’s rule‑of‑five [1].

Why Generic Substitution Fails for 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone in Discovery Programmes


Closely related sulfonyl‑piperazine analogs share the central 1‑(cyclopropylsulfonyl)piperazine core but diverge markedly in the α‑thioether substituent. Even subtle changes at this position yield large differences in lipophilicity, conformational flexibility, and hydrogen‑bond acceptor geometry, which in turn dictate target engagement, solubility, and metabolic stability [1]. The cyclopentylthio group of the target compound offers a distinctive balance of moderate lipophilicity (XLogP3 = 1.3) and steric bulk compared with smaller or planar aromatic systems, making direct drop‑in replacement by nearest neighbors unreliable without re‑optimising potency, selectivity, or pharmacokinetic parameters [1] [2]. The evidence below quantifies these differentiation vectors for scientifically defensible procurement decisions.

Product‑Specific Quantitative Evidence Guide: 2‑(Cyclopentylthio)‑1‑(4‑(cyclopropylsulfonyl)piperazin‑1‑yl)ethanone vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Cyclopentylthio vs. Thiophenyl and Benzylthio Analogs

The target compound displays a computed XLogP3 of 1.3, which is 0.7 log units higher than the thiophen‑2‑yl analog (XLogP3 = 0.6) [1] [2]. The benzylthio analog is predicted to be even more lipophilic (estimated XLogP3 ≈ 2.1 based on fragment‑based calculation), though an experimentally validated value is not available . The intermediate lipophilicity of the cyclopentylthio variant is expected to improve passive membrane permeability relative to the thiophenyl analog while reducing solubility‑limited absorption and non‑specific protein binding compared with the benzylthio congener.

Lipophilicity ADME Permeability

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count: Impact on Blood–Brain Barrier Penetration Potential

The target compound has a tPSA of 91.4 Ų, marginally lower than the thiophen‑2‑yl analog (94.3 Ų) and significantly lower than typical piperazine‑drug conjugates bearing additional polar substituents [1] [2]. The hydrogen‑bond acceptor count is identical (5) for both compounds; however, the sulfur atom in the cyclopentylthio group is less accessible for hydration than the oxygen or nitrogen atoms, contributing to the slightly reduced tPSA. For CNS drug discovery, tPSA < 90 Ų is often considered a threshold for good brain penetration [3]. The target compound's tPSA of 91.4 Ų lies just above this threshold, indicating it may have moderate CNS exposure potential, whereas the thiophenyl analog is slightly less favourable.

tPSA Blood-Brain Barrier CNS Penetration

Molecular Weight and Rotatable Bond Count: Ligand Efficiency and Conformational Flexibility Compared with Aryl‑Substituted Analogs

With a molecular weight of 332.5 g mol⁻¹, the target compound is 18.1 g mol⁻¹ heavier than the thiophen‑2‑yl analog (314.4 g mol⁻¹) but contains one additional rotatable bond (5 vs. 4), reflecting the cyclopentyl ring's flexibility [1] [2]. The 2‑(2‑chloro‑6‑fluorophenyl) analog (MW 360.8 g mol⁻¹) is substantially larger and more lipophilic, which may reduce ligand efficiency and increase the risk of off‑target promiscuity . The cyclopentylthio compound's molecular weight is within the preferred range (≤ 350 Da) for fragment‑based lead discovery and maintains an acceptable rotatable bond count for oral bioavailability.

Molecular Weight Rotatable Bonds Ligand Efficiency

Class‑Level Antibacterial Target Potential: Sulfonyl Piperazine Pharmacophore in LpxH Inhibition

Sulfonyl piperazine compounds have been validated as inhibitors of LpxH, a dimanganese‑dependent UDP‑2,3‑diacylglucosamine hydrolase essential for lipid A biosynthesis in Gram‑negative bacteria [1]. First‑in‑class dimanganese‑chelating sulfonyl piperazine inhibitors (JH‑LPH‑45 and JH‑LPH‑50) achieved nanomolar potency improvements through metal‑cluster coordination, demonstrating that this pharmacophore engages a clinically unexploited antibacterial target [1]. While compound‑specific IC₅₀ data for 2‑(cyclopentylthio)‑1‑(4‑(cyclopropylsulfonyl)piperazin‑1‑yl)ethanone have not been publicly disclosed, its cyclopropylsulfonyl‑piperazine core is structurally congruent with the metal‑chelating motif. The cyclopentylthio substituent differentiates the compound from published analogs by modulating the exit‑vector geometry and lipophilicity near the LpxH active site, offering a distinct SAR probe for dimanganese‑cluster engagement [2].

Antibacterial LpxH Gram-negative

Defensible Application Scenarios for 2‑(Cyclopentylthio)‑1‑(4‑(cyclopropylsulfonyl)piperazin‑1‑yl)ethanone Based on Quantitative Evidence


LpxH‑Targeted Antibacterial Hit‑to‑Lead Optimization for Multidrug‑Resistant Gram‑Negative Pathogens

The cyclopropylsulfonyl‑piperazine core of the target compound aligns with the pharmacophore of validated LpxH inhibitors that chelate the active‑site dimanganese cluster [1]. The cyclopentylthio substituent introduces a distinct steric and lipophilic profile (XLogP3 = 1.3) that can be exploited to probe the hydrophobic sub‑pocket adjacent to the metal‑binding site. In a screening cascade, this compound should be tested against K. pneumoniae LpxH (and orthologues from E. coli, P. aeruginosa) alongside the thiophenyl analog (XLogP3 = 0.6) to establish whether the +0.7 log unit lipophilicity increase translates into improved membrane penetration in Gram‑negative bacteria [2].

CNS‑Penetrant Probe Development: Moderate Lipophilicity and Favourable tPSA for Blood–Brain Barrier Assessment

With a tPSA of 91.4 Ų (just above the 90 Ų CNS‑threshold) and XLogP3 of 1.3, the compound is a suitable candidate for parallel artificial membrane permeability assay (PAMPA‑BBB) and MDCK‑MDR1 transwell evaluation [1]. The 2.9 Ų lower tPSA compared with the thiophenyl analog may yield detectable differences in brain‑to‑plasma ratio in rodent pharmacokinetic studies. Procurement of the cyclopentylthio compound in parallel with the thiophenyl and benzylthio analogs creates a controlled lipophilicity series for CNS‑SAR analysis [2].

Fragment‑Based Drug Design: Optimal Molecular Weight and Rotatable Bond Profile for Ligand‑Efficiency Optimization

At MW 332.5 g mol⁻¹ with 5 rotatable bonds and no hydrogen‑bond donors, the target compound falls within acceptable fragment‑to‑lead space [1]. Its molecular weight is 28 g mol⁻¹ lower than the chlorofluorophenyl analog, suggesting higher ligand efficiency if potency is retained. The cyclopentyl ring provides a saturated hydrocarbon surface that can form favourable van der Waals contacts without introducing aromatic stacking liabilities, making it an attractive core for fragment merging or growing strategies in kinase or protein–protein interaction targets [3].

Physicochemical Property‑Based Analoging for Oral Bioavailability Optimization

The compound satisfies Lipinski’s rule‑of‑five (MW < 500, XLogP3 < 5, 0 H‑bond donors, 5 H‑bond acceptors) [1]. Its intermediate lipophilicity and moderate size distinguish it from both the more polar thiophenyl analog (risk of poor permeability) and the larger, more lipophilic chlorofluorophenyl analog (risk of solubility‑limited absorption and CYP inhibition). Medicinal chemistry teams can use the cyclopentylthio compound as a central reference point in a multiparameter property space (MW‑LogP‑PSA) to guide the synthesis of analogs with enhanced oral exposure [2].

Quote Request

Request a Quote for 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.